Acefylline Piperazine

Description

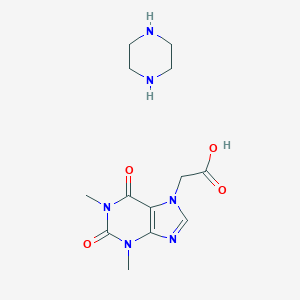

Structure

3D Structure of Parent

Properties

CAS No. |

18833-13-1 |

|---|---|

Molecular Formula |

C100H150N46O32 |

Molecular Weight |

2508.6 g/mol |

IUPAC Name |

octakis(2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid);piperazine |

InChI |

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |

InChI Key |

IUKJNIOSXCPLLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |

Other CAS No. |

5690-66-4 |

Pictograms |

Irritant |

Synonyms |

acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |

Origin of Product |

United States |

Foundational & Exploratory

Acefylline Piperazine and Adenosine Receptor Antagonism: A Scrutiny of Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine Receptors and Xanthine Antagonists

Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6][7] These receptors are widely distributed throughout the body and are involved in cardiovascular, neurological, inflammatory, and respiratory functions.[7] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[6]

Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective antagonists of adenosine receptors.[8] Acefylline, the active component of acefylline piperazine, is structurally related to theophylline (1,3-dimethylxanthine) as 7-theophyllineacetic acid.[3] This structural similarity strongly suggests that this compound also functions as an adenosine receptor antagonist. However, the critical determinant of its therapeutic profile and potential side effects lies in its selectivity, or lack thereof, for the different adenosine receptor subtypes.

Quantitative Analysis of Xanthine Derivatives at Adenosine Receptors

While specific binding affinity (Ki) or functional inhibitory concentration (IC50) values for this compound at the A1, A2A, A2B, and A3 adenosine receptors are not available in the public domain, an analysis of related xanthine compounds provides a valuable framework for understanding potential selectivity profiles. The following table summarizes the reported Ki values for several common xanthine derivatives at different adenosine receptor subtypes.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |

| Theophylline | 10,000 | 25,000 | 13,000 | >100,000 | Non-selective |

| Caffeine | 20,000 | 40,000 | 15,000 | >100,000 | Non-selective |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | 0.47 | 70.5 | - | - | A1 selective |

| 3,7-Dimethyl-1-propargylxanthine (DMPX) | Low µM | High nM | High nM | - | A2 selective |

| 1-Propylxanthine | >2,500 | >10,000 | 360 | >10,000 | A2B selective |

Note: Data is compiled from various sources and should be considered illustrative.[1][8][9] The absence of data for certain receptor subtypes is noted with "-".

As the table illustrates, minor structural modifications to the xanthine scaffold can significantly alter the affinity and selectivity for adenosine receptor subtypes. For instance, the addition of an 8-cyclopentyl group in DPCPX confers high selectivity for the A1 receptor.[9] Given that acefylline is a 7-substituted theophylline derivative, it is plausible that its selectivity profile differs from that of theophylline, though without empirical data, this remains speculative.

Experimental Protocols for Determining Adenosine Receptor Selectivity

The determination of a compound's selectivity for different receptor subtypes is a cornerstone of pharmacological research. The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with adenosine receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Membrane preparations from cells stably expressing a single subtype of human adenosine receptor (e.g., CHO or HEK293 cells).

-

Radioligands specific for each receptor subtype:

-

Unlabeled test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger, cAMP. For adenosine receptors, this allows for the determination of whether a compound is an agonist or an antagonist and its potency (EC50 or IC50).

Objective: To determine the functional antagonist potency (IC50) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Whole cells stably expressing a single subtype of human adenosine receptor.

-

A known adenosine receptor agonist for each subtype (e.g., NECA).[14]

-

Test compound (this compound) at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) and a phosphodiesterase inhibitor for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the appropriate adenosine receptor agonist (typically at its EC80 concentration to ensure a robust signal).

-

Incubation: Incubate for a specific time to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response, is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascades and experimental procedures can aid in understanding the complex pharmacology of adenosine receptors.

Caption: Adenosine receptor signaling pathways.

References

- 1. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acefylline [drugcentral.org]

- 3. Acefylline - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine receptor subtypes: characterization and therapeutic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity [pubmed.ncbi.nlm.nih.gov]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. innoprot.com [innoprot.com]

Acefylline Piperazine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Acefylline Piperazine, a bronchodilator and antiasthmatic agent. The document summarizes its core chemical properties, explores its mechanism of action, and provides a foundation for further research and development.

Core Chemical Properties

This compound is a salt composed of two molecules of the xanthine derivative Acefylline and one molecule of Piperazine. This 2:1 stoichiometric ratio is crucial for its therapeutic properties. The molecular formula and weight have been subject to some variation in literature; however, the most consistent data points to the following:

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀N₂·(C₉H₁₀N₄O₄)₂ | [1] |

| Molecular Weight | 562.54 g/mol | [2] |

| Alternative Formula | C₉H₁₀N₄O₄·½C₄H₁₀N₂ | [3] |

| CAS Registry Number | 18833-13-1 | [1][2][3][4] |

Note: Discrepancies in reported molecular weights and formulas exist across various databases. The values presented here are based on the 2:1 salt composition, which is the most widely accepted.

Mechanism of Action: A Dual Approach

This compound's therapeutic effects in respiratory conditions such as asthma, emphysema, and bronchitis stem from its dual mechanism of action. It functions as both a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2]

Phosphodiesterase Inhibition

The primary mechanism involves the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in bronchial smooth muscle cells result in relaxation and subsequent bronchodilation.

References

An In-depth Technical Guide to Acefylline Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acefylline Piperazine, a xanthine derivative used primarily as a bronchodilator. The document consolidates key chemical, pharmacological, and mechanistic data, presented in a structured format to support research and development activities.

Chemical and Physical Properties

This compound is a combination of acefylline (a derivative of theophylline) and piperazine.[1] This salt formation is designed to improve solubility and reduce the gastric irritation sometimes associated with theophylline-based drugs.[2][3]

| Identifier | Value | Source(s) |

| CAS Registry Number | 18833-13-1 | [2][3][4][5][6][7] |

| Chemical Name | 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with piperazine (2:1) | [3][5] |

| Molecular Formula | C₂₂H₃₀N₁₀O₈ (or C₄H₁₀N₂·(C₉H₁₀N₄O₄)₂) | [2][4] |

| Molecular Weight | 562.54 - 563 g/mol | [2][4] |

| Therapeutic Class | Antiasthmatic, Bronchodilator, Xanthine Derivative | [1][4][8] |

| ATC Code | R03DA09 | [4][8][9] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in obstructive airway diseases are attributed to several proposed mechanisms of action, primarily centered around smooth muscle relaxation and anti-inflammatory effects. Like other xanthines, its precise mechanism is not fully elucidated, but key pathways have been identified.[1][2]

Key Mechanisms:

-

Phosphodiesterase (PDE) Inhibition : this compound acts as a non-selective phosphodiesterase inhibitor.[4] By inhibiting PDE enzymes (with some studies pointing specifically to PDE-4), it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP).[10][11][12] The resulting increase in cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn inhibits the phosphorylation of myosin light chains, causing smooth muscle relaxation and bronchodilation.[10] However, it is noted that this effect may not occur at standard clinical concentrations.[2][3][13]

-

Adenosine Receptor Antagonism : The drug functions as an antagonist at adenosine receptors.[1][2][11][12] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, this compound prevents adenosine-mediated effects, contributing to wider airways.[1]

-

Other Potential Mechanisms : Additional proposed actions include prostaglandin antagonism, effects on intracellular calcium, and activation of peptidylarginine deiminase (PAD).[3][11][12][13] It also has a stimulant effect on the central nervous and respiratory systems.[1][2]

Caption: Proposed mechanisms of action for this compound.

Pharmacokinetics and Pharmacodynamics

Detailed quantitative pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and half-life, are not consistently available in published literature.[8]

-

Pharmacodynamics : The primary pharmacodynamic effects are respiratory and cardiovascular. It relaxes bronchial smooth muscle, stimulates the respiratory center, and has stimulant effects on the myocardium.[1][2] It may also decrease peripheral resistance and cause diuresis.[2][3]

-

Metabolism : As a xanthine derivative, it is expected to be metabolized via the cytochrome P-450 system, particularly CYP1A2, similar to other drugs in its class like caffeine and theophylline.[8] This suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[8][10]

Experimental Protocols and Methodologies

Standardized, publicly available experimental protocols for this compound are limited. However, methodologies can be inferred from existing research and general pharmacological principles.

To quantify the inhibitory effect on phosphodiesterases, a typical protocol would involve:

-

Enzyme Source : Use of purified recombinant PDE isoenzymes (e.g., PDE4) or crude extracts from relevant tissues (e.g., rat lung).[11]

-

Substrate : A labeled substrate, such as [³H]-cAMP, is used.

-

Incubation : The enzyme is incubated with the substrate and varying concentrations of this compound. A control using the solvent (e.g., DMSO) is run in parallel.[13]

-

Separation : The product ([³H]-AMP) is separated from the unreacted substrate using chromatography or capture on beads.

-

Quantification : The amount of product is measured via scintillation counting.

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

For the determination of this compound in pharmaceutical formulations or biological samples, established analytical techniques are employed.

-

Method : A 2007 study describes the use of chemometrics-assisted spectrophotometry and high-performance liquid chromatography (HPLC) for the simultaneous determination of this compound in multi-component mixtures.[3]

-

General HPLC Protocol Outline :

-

Sample Preparation : Extraction of the drug from the matrix (e.g., plasma, formulation) followed by filtration.

-

Mobile Phase : A suitable mixture of solvents (e.g., acetonitrile and a buffered aqueous solution).

-

Stationary Phase : A C18 column is commonly used for reverse-phase chromatography.

-

Detection : UV spectrophotometry at a wavelength corresponding to the absorbance maximum of acefylline.

-

Quantification : A calibration curve is generated using certified reference standards to determine the concentration in the unknown sample.

-

Caption: General workflows for in vitro and analytical studies.

References

- 1. pillintrip.com [pillintrip.com]

- 2. biocat.com [biocat.com]

- 3. medkoo.com [medkoo.com]

- 4. drugs.com [drugs.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C100H150N46O32 | CID 76959346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Acefylline - Wikipedia [en.wikipedia.org]

- 10. healthwire.pk [healthwire.pk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Acefylline Piperazine

Abstract

Acefylline Piperazine, a xanthine derivative, is primarily recognized for its bronchodilator properties in the treatment of obstructive airway diseases[1][2]. However, its therapeutic efficacy is also significantly attributed to its anti-inflammatory effects. This technical guide delineates the core molecular mechanisms, experimental evaluation protocols, and key data points relevant to the anti-inflammatory action of this compound. The primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[3][4]. Elevated cAMP levels subsequently downregulate the production of key pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3]. This guide provides detailed methodologies for standard in vitro and in vivo assays and presents illustrative data to serve as a benchmark for research and development.

Core Molecular Mechanism of Action

The anti-inflammatory activity of Acefylline is rooted in its role as a phosphodiesterase inhibitor. Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP, thus terminating their signaling.

-

Inhibition of Phosphodiesterase (PDE): In inflammatory cells like macrophages and neutrophils, PDE4 is the predominant isoform. Acefylline inhibits the action of PDE4, preventing the breakdown of cAMP to AMP[3].

-

Elevation of Intracellular cAMP: This inhibition leads to an accumulation of intracellular cAMP[3].

-

Downregulation of Inflammatory Response: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates or inhibits various pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This cascade ultimately suppresses the gene expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other mediators like nitric oxide (NO)[4][5].

This pathway is central to reducing the inflammatory component of diseases like asthma and chronic obstructive pulmonary disease (COPD).

References

- 1. drugs.com [drugs.com]

- 2. acefylline [drugcentral.org]

- 3. healthwire.pk [healthwire.pk]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bronchodilator: A Technical History of Acefylline Piperazine

An in-depth examination of the discovery, development, and mechanistic underpinnings of the xanthine derivative, Acefylline Piperazine, for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a salt of theophylline-7-acetic acid (Acefylline) and piperazine, has carved a niche in the therapeutic arsenal for obstructive airway diseases. This technical guide delineates the historical trajectory of its discovery and development, from its early 20th-century origins to its establishment as a bronchodilator. The document provides a comprehensive overview of its synthesis, mechanism of action, preclinical and clinical data, and the experimental methodologies that have defined its scientific understanding. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to provide conceptual clarity.

Discovery and Development Timeline

The journey of this compound is rooted in the broader exploration of xanthine alkaloids for medicinal purposes. Theophylline, a core component of Acefylline, was first isolated from tea leaves in 1888. Its bronchodilator properties, however, were not clinically recognized until the early 20th century.

The direct precursor to this compound, 7-theophyllineacetic acid (Acefylline), was first synthesized in 1922, as documented in a German patent filed by E. Merck (DE 352980). This innovation aimed to improve upon the pharmacological profile of existing xanthines. Subsequently, the salt formation with piperazine was investigated to enhance solubility and tolerability. Key publications in 1949 and 1951 detailed the preparation of various salts of Acefylline, including the piperazine salt, marking a crucial step in the development of the final drug substance.

Table 2.1: Key Milestones in the Development of this compound

| Year | Milestone | Key Contributors/Reference |

| 1922 | First synthesis of Acefylline (7-theophyllineacetic acid) | E. Merck[1] |

| 1949 | Publication on the preparation of Acefylline salts | J. Baisse, Bull. Soc. Chim. Fr.[1] |

| 1951 | Further report on the synthesis of Acefylline salts | M. Milletti, F. Virgili, Chimica[1] |

Synthesis and Manufacturing

This compound is a salt formed by the reaction of two molar equivalents of Acefylline with one molar equivalent of piperazine. The synthesis of Acefylline itself is a critical first step.

Synthesis of Acefylline (7-theophyllineacetic acid)

While the original 1922 patent provides the foundational method, subsequent refinements have been developed. A general approach involves the alkylation of theophylline at the N-7 position with a haloacetic acid derivative.

Experimental Protocol: Synthesis of Acefylline

-

Reaction Setup: Theophylline is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of theophylline.

-

Alkylation: A solution of sodium chloroacetate is added to the theophylline salt solution.

-

Reaction Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution of the chloride by the theophylline anion at the N-7 position.

-

Acidification and Isolation: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 7-theophyllineacetic acid.

-

Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Formation of this compound Salt

The final step involves the reaction of the synthesized Acefylline with piperazine.

Experimental Protocol: Formation of this compound

-

Dissolution: Acefylline is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, with heating.

-

Addition of Piperazine: A stoichiometric amount of piperazine (in a 2:1 molar ratio of Acefylline to piperazine) is dissolved in a minimal amount of the same solvent and added to the Acefylline solution.

-

Crystallization: The mixture is stirred and then allowed to cool slowly to facilitate the crystallization of the this compound salt.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the pharmacological actions of the Acefylline moiety, which is a xanthine derivative. Its mechanism of action is twofold: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that, upon binding to its receptors (A1, A2A, A2B, and A3), can induce bronchoconstriction in sensitive individuals. Acefylline acts as a non-selective competitive antagonist at these receptors, thereby blocking the bronchoconstrictor effects of adenosine. This leads to relaxation of the bronchial smooth muscle and subsequent bronchodilation.

References

Methodological & Application

Preparation of Acefylline Piperazine Solutions for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Acefylline Piperazine solutions for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure the consistency and reproducibility of your results.

Introduction

This compound is a xanthine derivative that functions as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2] Its primary mechanism of action involves increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular signaling pathways.[3] This activity makes this compound a compound of interest for research in areas such as respiratory diseases, inflammation, and cardiovascular conditions. Proper preparation of this compound solutions is crucial for obtaining accurate and reliable data in in vitro studies.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Solvents | Notes |

| Molecular Weight | 562.54 g/mol | N/A | |

| Solubility | ≥ 40 mg/mL | DMSO | Based on supplier information. |

| 14.7 mg/mL (for Acefylline) | Water | Solubility of the Acefylline component.[4] | |

| Soluble | Ethanol, PBS, Cell Culture Media | Qualitative data; empirical testing is recommended. | |

| Storage of Powder | -20°C | N/A | For long-term storage. |

| Storage of Stock Solutions | -80°C | DMSO, Water, PBS | For long-term storage (up to 1 year). |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound that can be serially diluted in aqueous buffers or cell culture media for working solutions.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution:

-

Transfer the powder to a sterile tube or vial.

-

Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of powder).

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term stability.

-

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a ready-to-use aqueous solution of this compound for direct application in in vitro assays.

Materials:

-

This compound powder or a concentrated DMSO stock solution

-

Sterile Phosphate-Buffered Saline (PBS), sterile water, or cell culture medium

-

Sterile conical tubes or flasks

-

Syringe and a 0.22 µm sterile syringe filter

-

Vortex mixer or magnetic stirrer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Maintain sterile conditions throughout the procedure.

-

Dissolution (from powder):

-

Weigh the required amount of this compound powder.

-

Add the desired volume of sterile aqueous solvent (PBS, water, or media).

-

Vortex or stir until the compound is fully dissolved. As with the DMSO stock, gentle warming or sonication may be used to facilitate dissolution.

-

-

Dilution (from DMSO stock):

-

Thaw an aliquot of the concentrated DMSO stock solution at room temperature.

-

Pipette the required volume of the stock solution into the sterile aqueous solvent to achieve the final desired concentration. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

-

Sterile Filtration:

-

Draw the prepared aqueous solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile tube or container. This step is critical for removing any potential microbial contaminants.

-

-

Storage and Use:

-

The freshly prepared sterile aqueous solution should be used immediately for best results.

-

If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer storage, preparing fresh solution is recommended.

-

Mandatory Visualization

Signaling Pathway of this compound

This compound's mechanism of action primarily involves the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. Both of these actions lead to an increase in the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and leads to various downstream cellular responses, such as smooth muscle relaxation and reduced inflammation.

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a general workflow for utilizing the prepared this compound solutions in a typical cell-based in vitro experiment.

Caption: General workflow for an in vitro experiment.

References

Application Notes and Protocols for In Vivo Animal Studies with Acefylline Piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for in vivo animal studies involving Acefylline Piperazine. The information is compiled from available scientific literature to aid in the design and execution of preclinical research.

Overview of this compound

This compound is a xanthine derivative with bronchodilator and anti-inflammatory properties. Its primary mechanisms of action are believed to be antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammatory responses. Unlike aminophylline, which is a complex of theophylline and ethylenediamine, this compound is a derivative of theophylline and is reportedly not metabolized to theophylline in the body. It has been suggested to have a better safety profile than aminophylline, with a lower risk of seizures at high doses.[1]

Recommended Dosages for In Vivo Animal Studies

The following tables summarize the recommended starting dosages of this compound for various animal models and routes of administration, based on available literature. It is crucial to note that these are starting points, and optimal doses may vary depending on the specific experimental model, animal strain, and desired therapeutic effect. Dose-response studies are recommended to determine the most effective and safe dosage for your specific research needs.

Table 1: Recommended Starting Dosages of this compound

| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Indication/Model | Reference/Rationale |

| Rat | Intraperitoneal (IP) | 140 | General/Anti-convulsant comparison | Equivalent dose to a 100 mg/kg subconvulsive dose of aminophylline based on theophylline content.[1] |

| Oral (p.o.) | 100 - 200 | Anti-inflammatory (Carrageenan-induced paw edema) | General starting dose range for oral administration of xanthine derivatives in rats. | |

| Intravenous (IV) | 10 - 20 | Bronchodilator | Extrapolated from effective intravenous doses of aminophylline in other species. | |

| Mouse | Intraperitoneal (IP) | 50 - 100 | General/Exploratory | Estimated based on the relative potency to aminophylline in rats and typical aminophylline doses in mice. |

| Oral (p.o.) | 50 - 100 | Bronchodilator/Anti-inflammatory | Estimated based on typical oral doses of other xanthine derivatives like caffeine in mice. | |

| Intravenous (IV) | 5 - 10 | Bronchodilator | Estimated based on the relative potency to aminophylline and typical intravenous aminophylline doses in mice. | |

| Guinea Pig | Intraperitoneal (IP) | 50 - 100 | Bronchodilator/Anti-inflammatory | General starting dose range for xanthine derivatives in guinea pigs. |

| Oral (p.o.) | 100 - 200 | Bronchodilator | Based on dosages of other piperazine-containing compounds and xanthine derivatives in guinea pigs. | |

| Intravenous (IV) | 5 - 20 | Bronchodilator (Histamine-induced bronchoconstriction) | Based on the effective dose range of aminophylline for attenuating histamine-induced bronchoconstriction in guinea pigs. |

Table 2: Toxicity Data (LD50)

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intraperitoneal (IP) | > 1000 | A study reported no seizures or death at doses up to 1000 mg/kg.[1] |

| Mouse | - | Not Found | - |

| Guinea Pig | - | Not Found | - |

Experimental Protocols

Evaluation of Bronchodilator Activity in Guinea Pigs (Histamine-Induced Bronchoconstriction)

This protocol describes a method to assess the bronchodilator effects of this compound in a guinea pig model of histamine-induced bronchoconstriction.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Histamine dihydrochloride

-

Urethane (anesthetic)

-

Saline (0.9% NaCl)

-

Animal ventilator

-

Aerosol delivery system (nebulizer) or intravenous infusion setup

-

Plethysmograph or system to measure airway resistance and dynamic compliance

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig with urethane (1.2 g/kg, IP).

-

Perform a tracheotomy and cannulate the trachea.

-

Connect the animal to a small animal ventilator.

-

Cannulate the jugular vein for intravenous drug administration.

-

-

Drug Administration:

-

Intravenous (IV): Dissolve this compound in sterile saline. Administer the desired dose (e.g., 5, 10, or 20 mg/kg) via the jugular vein cannula 15 minutes before the histamine challenge.

-

Aerosol: Prepare a solution of this compound in saline. Administer the aerosol for a fixed period (e.g., 5 minutes) before the histamine challenge.

-

-

Induction of Bronchoconstriction:

-

Administer an intravenous infusion of histamine (10-20 µg/kg/min) to induce a stable bronchoconstriction, characterized by an increase in airway resistance and a decrease in dynamic compliance.

-

-

Measurement of Bronchodilator Effect:

-

Continuously monitor and record airway resistance and dynamic compliance before and after the administration of this compound and during the histamine challenge.

-

The protective effect of this compound is determined by its ability to attenuate the histamine-induced changes in airway mechanics.

-

-

Data Analysis:

-

Express the changes in airway resistance and dynamic compliance as a percentage of the baseline values.

-

Compare the responses in the this compound-treated group with a vehicle-treated control group.

-

Evaluation of Anti-inflammatory Activity in Rats (Carrageenan-Induced Paw Edema)

This protocol outlines a standard method to evaluate the anti-inflammatory properties of this compound in a rat model of acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Indomethacin or Diclofenac sodium (positive control)

-

Saline (0.9% NaCl)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping and Fasting:

-

Divide the rats into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).

-

Fast the animals overnight with free access to water before the experiment.

-

-

Drug Administration:

-

Oral (p.o.): Administer this compound (e.g., 50, 100, 200 mg/kg) or the positive control (e.g., Indomethacin, 10 mg/kg) by oral gavage 60 minutes before carrageenan injection. The vehicle control group receives an equivalent volume of the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

-

Intraperitoneal (IP): Administer this compound (e.g., 70, 140, 280 mg/kg) or the positive control by intraperitoneal injection 30 minutes before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its initial volume/thickness.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

-

% Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] * 100

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound's therapeutic effects are primarily attributed to its interaction with two key signaling pathways:

-

Adenosine Receptor Antagonism: By blocking adenosine receptors (primarily A1 and A2), this compound prevents the bronchoconstrictor and pro-inflammatory effects of adenosine.

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, leading to an accumulation of intracellular cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle and a reduction in the release of inflammatory mediators from mast cells and other immune cells.

Mechanism of Action of this compound

Experimental Workflow for Bronchodilator Activity Assay

The following diagram illustrates the general workflow for assessing the bronchodilator activity of this compound in an in vivo animal model.

Workflow for Bronchodilator Assay

Experimental Workflow for Anti-inflammatory Activity Assay

The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.

Workflow for Anti-inflammatory Assay

References

- 1. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline has a dose-related effect on the airway response to inhaled histamine and methacholine in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Protocols for Administering Acefylline Piperazine in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline Piperazine is a xanthine derivative drug that functions as both a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2][3][4] These mechanisms of action lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in effects such as bronchodilation and cardiac stimulation.[1][2][3] It is primarily investigated for its potential therapeutic applications in respiratory conditions like asthma.[2][3] this compound is noted to be less toxic and cause less gastric irritation compared to theophylline.[3] This document provides detailed application notes and standardized protocols for the administration of this compound to common laboratory animals to support preclinical research.

Data Presentation

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and a combination product in various laboratory animal species.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Intraperitoneal | MTD | > 1000 mg/kg | [5] |

MTD: Maximum Tolerated Dose (did not cause seizure or death)

Table 2: Toxicity of this compound in Combination with Bromhexine

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD₅₀ | > 5 g/kg | [6] |

| Rabbit | Oral | LD₅₀ | > 4 g/kg | [6] |

| Dog | Oral | LD₅₀ | > 10 g/kg | [6] |

| Newborn Rat | Oral | LD₅₀ | > 1 g/kg | [6] |

| Rat | Intraperitoneal | LD₅₀ | 2 g/kg | [6] |

| Mouse | Oral | NOAEL (5 weeks) | 200 mg/kg | [6] |

| Rat | Oral | NOAEL (26 or 100 weeks) | 25 mg/kg | [6] |

LD₅₀: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level. Data is for a combination product of this compound and Bromhexine.

Pharmacokinetic Data

Table 3: Pharmacokinetics of Theophylline in Rabbits

| Parameter | Route of Administration | Value | Reference |

| Half-life (t½) | Intravenous | 2.8 - 4.4 hours | [7] |

| Volume of Distribution (Vd) | Intravenous | 0.708 L/kg | [7] |

Experimental Protocols

General Guidelines for Administration

When administering any substance to laboratory animals, it is crucial to adhere to institutional and national guidelines for animal welfare.[8] All procedures should be performed by trained personnel.[8]

Vehicle Selection and Preparation: this compound can be prepared for in vivo administration using a variety of vehicles. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a working solution can be prepared by first dissolving the compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween 80, and finally saline or PBS to the desired concentration.[1] It is recommended to warm the final solution to room or body temperature before administration to avoid animal discomfort.

Protocol 1: Oral Gavage in Rats

This protocol is adapted from standard procedures for oral gavage in rodents.[8][9]

Materials:

-

This compound solution

-

Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[8]

-

Syringe

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[8][9]

-

Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.

-

Administration: Once the needle is in the correct position, administer the this compound solution slowly.

-

Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 15 minutes.[9]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is based on standard guidelines for intraperitoneal injections in mice.

Materials:

-

This compound solution

-

Sterile syringe and needle (e.g., 25-30 gauge)

-

70% ethanol or other suitable disinfectant

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to calculate the appropriate injection volume.

-

Restraint: Restrain the mouse by gently grasping the loose skin over the shoulders and turning it to expose the abdomen.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Injection: Disinfect the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel. If aspiration is clear, inject the solution.

-

Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling

This compound exerts its effects in part by inhibiting phosphodiesterase, the enzyme responsible for the breakdown of cyclic AMP (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Caption: this compound inhibits PDE, increasing cAMP and leading to bronchodilation.

Mechanism of Action: Adenosine Receptor Antagonism

As a xanthine derivative, this compound also acts as an antagonist at adenosine receptors. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3) which are G-protein coupled receptors. A1 and A3 receptors are typically coupled to Gi, which inhibits adenylyl cyclase, while A2A and A2B receptors are coupled to Gs, which stimulates adenylyl cyclase. By blocking these receptors, this compound can modulate downstream signaling pathways.

Caption: this compound antagonizes adenosine receptors, modulating adenylyl cyclase activity.

Experimental Workflow: Acute Toxicity Study

The following diagram outlines a typical workflow for an acute oral toxicity study in rats, as described in OECD guidelines.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechfarm.co.il [biotechfarm.co.il]

- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theophylline absorption and disposition in rabbits: oral, intravenous, and concentration-dependent kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of intranasal and intratracheal pentoxifylline in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Absolute bioavailability and metabolism of aceclofenac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Acefylline Piperazine

Introduction

Acefylline Piperazine is a bronchodilator used in the treatment of asthma and other chronic obstructive pulmonary diseases.[1] It is a salt of theophylline-7-acetic acid and piperazine. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.

Principle

The method utilizes reversed-phase chromatography on a C18 column with an isocratic mobile phase consisting of a mixture of methanol and water. The detection of this compound is carried out using a UV detector. The method is validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV/Vis detector |

| Column | X-SELECT HSS C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol: Water (60:40, v/v) |

| Flow Rate | 0.8 mL/min[1][2] |

| Injection Volume | 20 µL |

| Detector Wavelength | 214 nm[1][2] |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

a) Mobile Phase Preparation: Mix 600 mL of HPLC grade methanol with 400 mL of HPLC grade water. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

b) Standard Stock Solution Preparation (250 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

c) Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.5–100 µg/mL by diluting with the mobile phase.[1][2]

d) Sample Solution Preparation: For the analysis of a pharmaceutical formulation (e.g., syrup), accurately measure a volume of the syrup equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines, and the results are summarized in the table below.

| Validation Parameter | Result |

| Linearity | |

| Range | 0.5 - 100 µg/mL[1][2] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision | |

| Intraday (%RSD) | < 2.0% |

| Interday (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from excipients |

| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Potential drug interactions with Acefylline Piperazine in research settings.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acefylline Piperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a combination of acefylline and piperazine. Acefylline, a xanthine derivative, is the primary active component. Its mechanism of action is twofold:

-

Adenosine Receptor Antagonism: Acefylline acts as an antagonist at adenosine A1 and A2A receptors.[1][2] By blocking these receptors, it counteracts the effects of adenosine, which includes bronchoconstriction and sedation.

-

Phosphodiesterase (PDE) Inhibition: Acefylline inhibits phosphodiesterase enzymes, particularly PDE4.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[3]

Q2: What are the main pharmacokinetic drug interactions to be aware of when working with this compound?

The primary pharmacokinetic interactions involve the cytochrome P450 (CYP) enzyme system, as acefylline is a substrate for CYP1A2.[4] Therefore, co-administration with inhibitors or inducers of this enzyme can significantly alter its plasma concentration.

-

CYP1A2 Inhibitors: Drugs like erythromycin, ciprofloxacin, and fluvoxamine can decrease the metabolism of acefylline, leading to increased plasma levels and a higher risk of toxicity.[4][5]

-

CYP1A2 Inducers: Compounds such as rifampin and carbamazepine can increase the metabolism of acefylline, potentially reducing its efficacy.[4][6]

Q3: What are the key pharmacodynamic drug interactions of this compound?

Pharmacodynamic interactions occur when drugs with similar or opposing effects are co-administered. Key interactions for this compound include:

-

Other Xanthine Derivatives (e.g., caffeine, theophylline): Additive effects can lead to an increased risk of side effects such as nervousness, tremors, and insomnia.[3]

-

Beta-adrenergic Agonists (e.g., salbutamol, isoproterenol): Co-administration can lead to an increased risk of cardiovascular side effects like tachycardia and arrhythmias.[3]

-

Benzodiazepines and other CNS Depressants: Acefylline can antagonize the sedative effects of benzodiazepines, potentially reducing their therapeutic efficacy.[4]

-

Lithium: this compound can increase the renal clearance of lithium, potentially leading to a decrease in its therapeutic levels.[3][7]

Troubleshooting Guides

Issue 1: Unexpected Variability in Experimental Results

Question: We are observing significant variability in our in vitro/in vivo assays with this compound. What could be the cause?

Possible Cause & Troubleshooting Steps:

-

Drug Interactions with Media Components or Co-administered Substances:

-

Check for Xanthines in Media: Some cell culture media or supplements may contain xanthine derivatives. Analyze your media for the presence of compounds like hypoxanthine or caffeine that could compete with this compound.

-

Review Co-administered Drugs: If your experiment involves other drugs, check for known interactions with xanthines or piperazine. Refer to the drug interaction tables below.

-

-

Metabolic Instability:

-

In Vitro: If using liver microsomes or hepatocytes, variability in CYP1A2 activity between batches or donors can affect the metabolism of acefylline.[4] Standardize the enzyme concentration and incubation time.

-

In Vivo: Genetic polymorphisms in CYP1A2 can lead to inter-individual differences in metabolism.[4] Consider using a well-characterized animal model or genotyping your subjects if applicable.

-

Issue 2: Reduced Efficacy of a Co-administered Benzodiazepine

Question: In our animal model, the sedative effect of diazepam is significantly reduced when co-administered with this compound. Why is this happening?

Possible Cause & Troubleshooting Steps:

-

Pharmacodynamic Antagonism: Acefylline, as a CNS stimulant and adenosine receptor antagonist, directly counteracts the sedative effects of benzodiazepines, which enhance GABAergic inhibition.[4][8][9]

-

Dose-Response Study: Conduct a dose-response study for the benzodiazepine in the presence and absence of this compound to quantify the extent of antagonism.

-

Alternative Sedative: If possible, consider using a sedative with a different mechanism of action that is less likely to be affected by adenosine receptor blockade.

-

Issue 3: Unexpected Cardiovascular Effects in Animal Models

Question: Our animal subjects are exhibiting tachycardia and arrhythmias after being treated with a combination of this compound and a beta-agonist. What is the likely interaction?

Possible Cause & Troubleshooting Steps:

-

Synergistic Cardiovascular Effects: Both xanthines and beta-agonists can increase heart rate and contractility. Their combined use can lead to a potentiated effect and an increased risk of adverse cardiovascular events.[3]

-

Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (ECG, blood pressure) in your experimental protocol to closely observe the effects.

-

Dose Adjustment: Consider reducing the dose of either the beta-agonist or this compound to mitigate the synergistic effects.

-

Quantitative Data on Drug Interactions

Table 1: Pharmacokinetic Interactions with this compound

| Interacting Drug/Class | Effect on Acefylline | Mechanism | Potential Clinical/Research Implication |

| CYP1A2 Inhibitors | |||

| Erythromycin | Increased plasma concentration | Inhibition of CYP1A2 metabolism[4][5] | Increased risk of acefylline toxicity. |

| Ciprofloxacin | Increased plasma concentration | Inhibition of CYP1A2 metabolism[4] | Increased risk of acefylline toxicity. |

| CYP1A2 Inducers | |||

| Rifampin | Decreased plasma concentration | Induction of CYP1A2 metabolism[4][6] | Reduced efficacy of acefylline. |

| Carbamazepine | Decreased plasma concentration | Induction of CYP1A2 metabolism[4] | Reduced efficacy of acefylline. |

| Other | |||

| Lithium | Decreased lithium concentration | Increased renal clearance of lithium[3][7] | Reduced efficacy of lithium. |

Table 2: Pharmacodynamic Interactions with this compound

| Interacting Drug/Class | Observed Effect | Mechanism | Potential Clinical/Research Implication |

| Beta-adrenergic Agonists | Increased cardiovascular effects (tachycardia, arrhythmia) | Additive/synergistic effects on the cardiovascular system[3] | Increased risk of cardiovascular adverse events. |

| Benzodiazepines | Decreased sedative effect | Antagonism of CNS depressant effects[4] | Reduced efficacy of benzodiazepines. |

| Other Xanthines (e.g., Caffeine) | Increased CNS stimulation | Additive effects on adenosine receptors and PDE[3] | Increased risk of CNS side effects (e.g., insomnia, nervousness). |

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the CYP450 enzymes involved in its metabolism.

Materials:

-

This compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)[10]

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Methodology:

-

Incubation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and the NADPH regenerating system.[10][11] For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for 10-15 minutes before adding this compound.

-

Reaction Initiation and Termination: Start the reaction by adding the NADPH regenerating system.[10] Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound. In the inhibitor studies, a significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Protocol 2: In Vivo Assessment of the Pharmacodynamic Interaction between this compound and Diazepam in a Rodent Model

Objective: To evaluate the effect of this compound on the sedative-hypnotic effects of diazepam.

Materials:

-

This compound

-

Diazepam

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Rodent model (e.g., rats or mice)

-

Locomotor activity chambers or rotarod apparatus

Methodology:

-

Animal Acclimatization: Acclimatize animals to the testing environment to reduce stress-induced variability.

-

Dosing: Divide animals into four groups: (1) Vehicle + Vehicle, (2) Vehicle + Diazepam, (3) this compound + Vehicle, (4) this compound + Diazepam. Administer this compound (or its vehicle) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the diazepam administration (e.g., 30 minutes). Then, administer diazepam (or its vehicle) i.p.

-

Behavioral Assessment:

-

Locomotor Activity: Place the animals in locomotor activity chambers immediately after diazepam administration and record their activity for a set period (e.g., 60 minutes). A reduction in locomotor activity is indicative of sedation.

-

Rotarod Test: Place the animals on a rotating rod at a constant speed and measure the latency to fall. A decreased latency indicates motor impairment and sedation.

-

-

Data Analysis: Compare the behavioral parameters (e.g., total distance traveled, time on rotarod) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the sedative effects of diazepam in the group receiving this compound would confirm the antagonistic interaction.

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: Workflow for assessing drug-drug interactions.

References

- 1. Acefylline - Wikipedia [en.wikipedia.org]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. healthwire.pk [healthwire.pk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetic interaction between theophylline and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of rifampicin administration on theophylline pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic profile of lithium in rat and mouse; an important factor in psychopharmacological investigation of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Documented side effects of Acefylline Piperazine in animal research.

This technical support center provides guidance and information for researchers, scientists, and drug development professionals working with Acefylline Piperazine in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and summarize available data on the documented side effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in animals?

This compound is a combination of acefylline, a xanthine derivative, and piperazine. It is generally considered to be less toxic than theophylline, another common xanthine derivative, and produces minimal gastric irritation.[1][2] Animal studies suggest a favorable safety profile, particularly concerning neurotoxicity, when compared to similar compounds like aminophylline.[3]

Q2: Are there any specific lethal dose (LD50) values available for this compound?

Q3: What are the known neurological side effects of this compound in animal models?

A comparative study in rats demonstrated that intraperitoneal doses of acepifylline (this compound) up to 1000 mg/kg did not induce seizures or death.[3] This is in contrast to aminophylline, which caused seizures and death at a dose of 250 mg/kg.[3] This suggests a lower risk of neurotoxicity for this compound compared to other theophylline-based compounds.[3]

Q4: What are the potential side effects related to the piperazine component?

Piperazine and its salts have low acute oral toxicity.[4] However, at high doses, piperazine can cause neurological and gastrointestinal disturbances.[4] Human case reports have suggested a lowest observed adverse effect level (LOAEL) for acute exposure to piperazine at 110 mg/kg, with neurotoxic symptoms being the primary concern.[4]

Troubleshooting Guides

Unexpected Seizures or Neurological Symptoms

Issue: Animals are exhibiting tremors, seizures, or ataxia after administration of this compound.

Troubleshooting Steps:

-

Verify Dosage: Double-check your calculations and the concentration of your dosing solution. Although this compound has a better neurosafety profile than aminophylline, an overdose could still potentially lead to neurological effects.[3]

-

Route of Administration: Intraperitoneal administration has been documented up to 1000 mg/kg in rats without seizure activity.[3] If using a different route, consider that pharmacokinetic and pharmacodynamic profiles may vary, potentially leading to higher peak concentrations in the central nervous system.

-

Concomitant Medications: Be aware of potential drug interactions. For instance, the combination of piperazine and chlorpromazine has been noted to potentially cause seizures.[4]

-

Animal Model: Consider the species and strain of your animal model, as susceptibility to neurotoxicity can vary.

Gastrointestinal Distress

Issue: Animals are showing signs of gastrointestinal upset, such as diarrhea, vomiting, or loss of appetite.

Troubleshooting Steps:

-

Dosage and Formulation: While this compound is reported to have minimal gastric irritation, high doses or particular formulations might still cause gastrointestinal side effects.[1][2] Consider dividing the dose or administering it with food if appropriate for the study design.

-

Piperazine Component: The piperazine moiety can cause nausea and vomiting.[4] This is a known side effect of the piperazine class of compounds.

-

Vehicle Control: Ensure that the vehicle used for drug administration is not causing the gastrointestinal issues. Run a vehicle-only control group to rule this out.

Quantitative Data Summary

The following tables summarize the available quantitative toxicological data for Acefylline and Piperazine salts from animal studies.

Table 1: Acute Toxicity of Acefylline in Mice

| Route of Administration | LD50 (mg/kg) | Animal Model |

| Oral | 2733 | Mouse |

| Intraperitoneal | 1180 | Mouse |

Source: New Drug Approvals, 2019[5]

Table 2: Acute Toxicity of Piperazine Salts in Rodents

| Compound | LD50 (mg/kg) | Route of Administration | Animal Model |

| Piperazine Adipate | 7900 | Oral | Rat |

| Piperazine Adipate | 8000 | Oral | Mouse |

| Piperazine Citrate | 11200 | Oral | Rat |

| Piperazine Citrate | 8500 | Oral | Mouse |

| Piperazine Phosphate | 22350 | Oral | Mouse |

Source: ChemIDPlus, EMEA, 2002[4]

Table 3: Comparative Neurotoxicity of Acepifylline (this compound) and Aminophylline in Rats

| Compound | Dose (mg/kg, i.p.) | Outcome |

| Acepifylline | up to 1000 | No seizures or death |

| Aminophylline | 250 | Seizures and death in all rats |

Source: PubMed, A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the public domain. However, standard methodologies for acute and sub-chronic toxicity studies are provided below as a general guide.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

-

Acclimatization: Acclimatize animals for at least 5 days before dosing.

-

Fasting: Fast animals overnight prior to dosing.

-

Dosing:

-

Administer a single oral dose of this compound using a gavage needle.

-

Start with a dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg is suggested by the guideline.

-

The dosing interval between animals is typically 48 hours.

-

-

Observation:

-

Observe animals for clinical signs of toxicity and mortality for at least 14 days.

-

Pay close attention during the first 24 hours post-dosing.

-

Record body weights at regular intervals.

-

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased.

-

If the animal dies, the dose for the next animal is decreased.

-

-

Data Analysis: Use the likelihood method to calculate the LD50.

General Protocol for a 28-Day (Sub-acute) Oral Toxicity Study (OECD 407)

-

Animal Selection: Use both male and female rodents (e.g., Wistar rats), typically 5 of each sex per group.

-

Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound.

-

Dosing: Administer the test substance daily by oral gavage for 28 consecutive days.

-

Observations:

-

Conduct daily clinical observations.

-

Measure body weight and food consumption weekly.

-

Perform detailed clinical examinations weekly.

-

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Pathology:

-

Conduct a full necropsy on all animals.

-

Weigh selected organs.

-

Preserve a comprehensive set of tissues for histopathological examination.

-

Visualizations

Caption: Workflow for a sub-chronic toxicity study.

Caption: Proposed mechanism of action for the Acefylline component.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. A comparative study of aminophylline- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Optimizing the effective concentration of Acefylline Piperazine in cell assays.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Acefylline Piperazine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a xanthine derivative that primarily acts as a bronchodilator and anti-inflammatory agent. Its key mechanisms of action in a cellular context are:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.[1][2]

-

Adenosine Receptor Antagonism: It also functions as an antagonist of adenosine receptors. By blocking these receptors, it can modulate various downstream signaling pathways.

Q2: What is a recommended starting concentration for this compound in a new cell assay?

A definitive optimal concentration is cell-type and assay-dependent. However, based on available literature for acefylline derivatives and related compounds, a logical starting point for a dose-response experiment would be in the micromolar (µM) to low millimolar (mM) range. For instance, some studies on acefylline derivatives have used concentrations around 2 mM for assessing phosphodiesterase inhibition. For initial cytotoxicity or cell viability assays, a broad range from 10 µM to 2 mM is recommended to determine the IC50 value in your specific cell line.

Q3: How should I prepare a stock solution of this compound?

For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile solvent and then dilute it to the final working concentration in your cell culture medium.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many compounds for cell culture.

-

Stock Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the volume of solvent added to your cell cultures.

-

Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can this compound induce apoptosis or affect the cell cycle?

Yes, studies on piperazine derivatives have shown that they can induce both apoptosis and cell cycle arrest in various cancer cell lines. Specifically, some piperazine-containing compounds have been observed to cause G1 phase cell cycle arrest. Therefore, when treating cells with this compound, it is important to consider these potential effects and assess them using appropriate assays such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

| Possible Cause | Troubleshooting Step |

| Concentration is too low | Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µM to 5 mM) to determine the optimal effective concentration for your specific cell line and assay. |

| Poor compound stability or solubility | Ensure your stock solution is properly dissolved and has not precipitated. Prepare fresh dilutions in pre-warmed cell culture medium for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |

| Short incubation time | The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation period. |

| Cell line is resistant | Some cell lines may be inherently resistant to the effects of this compound. Consider using a positive control (e.g., a known PDE inhibitor like IBMX or rolipram) to validate your assay system. |

Issue 2: High levels of cell death observed even at low concentrations.

| Possible Cause | Troubleshooting Step |